3-Methoxy-5-(trifluoromethoxy)phenylboronic acid

Übersicht

Beschreibung

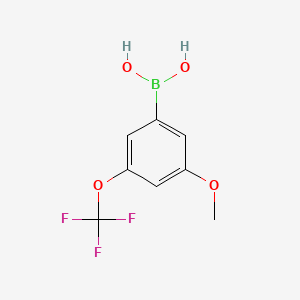

3-Methoxy-5-(trifluoromethoxy)phenylboronic acid is a chemical compound with the molecular formula C8H8BF3O3 . It is a crystalline powder that is white to off-white in color . This compound is part of the Acros Organics product portfolio .

Synthesis Analysis

This compound is commonly used as a precursor in the synthesis of biologically active compounds . It has been involved in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notationCOC1=CC(=CC(=C1)C(F)(F)F)B(O)O . The InChI Key for this compound is GKEMDZIGTOAZRK-UHFFFAOYSA-N . Chemical Reactions Analysis

As a reactant, this compound has been involved in various chemical reactions. These include Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point range of 157°C to 162°C . It has a molecular weight of 219.95 g/mol . The compound appears as a crystalline powder that is white to off-white in color .Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Cross-Coupling Reactions

3-Methoxy-5-(trifluoromethoxy)phenylboronic acid is used as a reactant in Suzuki-Miyaura cross-coupling reactions. This type of reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Aerobic Oxidative Cross-Coupling

This compound is involved in aerobic oxidative cross-coupling reactions. These reactions are valuable for introducing trifluoromethyl groups into aromatic compounds, which can significantly alter the physical and chemical properties of the molecules for various applications .

Microwave-Assisted Petasis Reactions

The compound is also used in microwave-assisted Petasis reactions. This method is utilized for the synthesis of amines, which are fundamental building blocks in organic chemistry and have broad applications in medicinal chemistry .

Rhodium-Catalyzed Addition Reactions

It serves as a reactant in rhodium-catalyzed addition reactions. Rhodium catalysts are known for their efficiency and selectivity, making them useful in the synthesis of complex molecules with high precision .

Synthesis of Biologically Active Molecules

3-Methoxy-5-(trifluoromethoxy)phenylboronic acid is a precursor commonly used in the synthesis of biologically active compounds. For instance, it’s used to create multisubstituted purines as P2X7 antagonists for pain treatment, heteroaryl substituted tetrahydropyrroloquinolinone derivatives as aldosterone synthase inhibitors, and fluorohydroquinolineethanol as a CETP inhibitor .

Physicochemical and Structural Analysis

The physicochemical and structural properties of this compound have been studied extensively. It has been characterized by various spectroscopic methods including ^1H, ^13C, ^11B, and ^19F NMR spectroscopy. Understanding these properties is crucial for its application in research and development of new materials .

Antimicrobial Properties

Research has also explored the antimicrobial properties of 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid. Its efficacy against different microbial strains can lead to potential applications in developing new antimicrobial agents .

Spectroscopic Applications

Due to its unique structural features, this compound is also valuable in spectroscopic applications. The acidity of its isomers has been evaluated by both spectrophotometric and potentiometric titrations, which are important techniques in analytical chemistry .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and seeking medical attention if swallowed .

Wirkmechanismus

Target of Action

The primary target of 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid is the metal catalyst used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid interacts with its target through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The main biochemical pathway affected by 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid is the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s important to note that the compound’s properties have been tailored for application under specific sm coupling conditions .

Result of Action

The result of the action of 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid is the formation of a new carbon–carbon bond in the SM coupling reaction . This is achieved through the compound’s interaction with the metal catalyst and its participation in the transmetalation process .

Action Environment

The action of 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid is influenced by various environmental factors. The compound is generally environmentally benign and its success in the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . It should be stored in an inert atmosphere at 2-8°c for optimal stability .

Eigenschaften

IUPAC Name |

[3-methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O4/c1-15-6-2-5(9(13)14)3-7(4-6)16-8(10,11)12/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUPNHCVYUKZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673887 | |

| Record name | [3-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-5-(trifluoromethoxy)phenylboronic acid | |

CAS RN |

1256345-88-6 | |

| Record name | B-[3-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate](/img/structure/B581724.png)

![3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B581727.png)

![6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581730.png)

![Benzyl N-[1-(4-bromophenyl)ethyl]carbamate](/img/structure/B581745.png)